6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2,4-Dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring fused to a pyrimidinone ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of appropriate precursors such as 2,4-dimethylthiazole and methylthio derivatives under acidic or basic conditions.
Cyclization Reactions: Cyclization of linear precursors to form the fused ring structure.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can occur at various positions on the thiazole or pyrimidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl, carbonyl, and carboxyl groups.
Reduction Products: Alcohols, amines, and other reduced functional groups.
Substitution Products: Derivatives with different substituents on the rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new pharmaceuticals and materials. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and cellular processes. Medicine: Industry: The compound's unique properties may be exploited in the creation of advanced materials or chemical processes.
Mechanism of Action
The mechanism by which 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
6-(2,4-Dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A closely related compound with a similar structure but different functional groups.
2,4-Dimethylthiazole derivatives: Other derivatives of 2,4-dimethylthiazole with varying substituents and functional groups.
Uniqueness: 6-(2,4-Dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one stands out due to its specific combination of thiazole and pyrimidinone rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-5-9(16-6(2)11-5)7-4-8(14)13-10(12-7)15-3/h4H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNQYUOBQKGFDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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